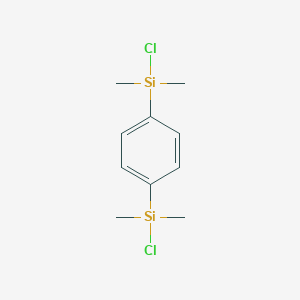

1,4-Bis(dimethylchlorosilyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-[4-[chloro(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFLYCFUVHLITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061479 | |

| Record name | 1,4-Bis(dimethylchlorosilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-97-3 | |

| Record name | 1,4-Bis(chlorodimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(chlorodimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-bis(chlorodimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(dimethylchlorosilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylenebis[chlorodimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(dimethylchlorosilyl)benzene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(dimethylchlorosilyl)benzene is a versatile organosilicon compound characterized by a central benzene ring substituted with two dimethylchlorosilyl groups at the para positions. This unique structure imparts a combination of rigidity from the aromatic core and high reactivity at the silicon-chlorine bonds, making it a valuable building block in polymer chemistry and materials science. Its primary application lies in the synthesis of advanced silicon-containing polymers, such as polysiloxanes and polycarbosilanes, which exhibit enhanced thermal stability, mechanical properties, and chemical resistance. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 1078-97-3 |

| Molecular Formula | C₁₀H₁₆Cl₂Si₂ |

| Molecular Weight | 263.31 g/mol |

| Appearance | Solid |

| Melting Point | 130-133 °C |

| Boiling Point | 109-110 °C at 1 mmHg |

| Purity | Typically >95% |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the methyl protons on the silicon atoms and the aromatic protons of the benzene ring. |

| ¹³C NMR | Resonances for the methyl carbons and the aromatic carbons, with distinct shifts for the carbon atoms directly bonded to the silicon. |

| FTIR | Characteristic absorption bands for Si-Cl, C-H (aromatic and aliphatic), and the benzene ring skeletal vibrations. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns involving the loss of methyl and chloro groups. |

Reactivity and Key Reactions

The reactivity of this compound is dominated by the two highly reactive dimethylchlorosilyl functional groups. These groups readily undergo nucleophilic substitution, making the compound an excellent monomer and crosslinking agent.

Hydrolysis

One of the most fundamental reactions of this compound is its hydrolysis to form 1,4-bis(hydroxydimethylsilyl)benzene. This reaction is a key step in the synthesis of certain polysiloxanes and proceeds via nucleophilic substitution at the silicon center, replacing the chlorine atoms with hydroxyl groups.

Polycondensation

This compound serves as a monomer in polycondensation reactions with diols or other difunctional nucleophiles to produce a variety of silicon-containing polymers. For example, its reaction with a diol yields a poly(silyl ether). These polymers incorporate the rigid silphenylene unit into the backbone, which enhances their thermal and mechanical properties.

Use as a Crosslinking Agent

The difunctional nature of this compound makes it an effective crosslinking agent for polymers such as polysiloxanes. By reacting with the functional groups of polymer chains, it creates a three-dimensional network structure, which improves the mechanical properties and thermal stability of the resulting material, often a silicone elastomer.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 1,4-dibromobenzene and dimethylchlorosilane using a Grignard reaction.

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dimethylchlorosilane

-

Iodine (for initiation)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine under a nitrogen atmosphere.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 1,4-dibromobenzene in anhydrous THF and add a small portion to the flask to initiate the Grignard reaction. Gentle heating may be required.

-

Once the reaction starts, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of dimethylchlorosilane in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation under reduced pressure to yield this compound as a solid.

Hydrolysis to 1,4-Bis(hydroxydimethylsilyl)benzene

This protocol outlines the hydrolysis of this compound.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add water to the solution with stirring. The reaction is exothermic and will produce HCl gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Neutralize the mixture by the careful addition of sodium bicarbonate until the effervescence ceases.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain 1,4-bis(hydroxydimethylsilyl)benzene.

Conclusion

This compound is a key intermediate in organosilicon chemistry, offering a gateway to a wide range of silicon-containing polymers with desirable properties. Its well-defined structure and high reactivity make it an invaluable tool for researchers and scientists in the development of advanced materials for various applications, from high-performance elastomers to specialty coatings. Understanding its chemical properties and reactivity, as detailed in this guide, is essential for its effective utilization in innovative material design and synthesis.

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis(dimethylchlorosilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-Bis(dimethylchlorosilyl)benzene (CAS No. 1078-97-3), a key bifunctional organosilicon intermediate. This versatile compound serves as a critical building block for advanced functional materials, including high-performance polymers, resins, and cross-linking agents, due to the reactivity of its silicon-chlorine bonds.[1] This document outlines a detailed experimental protocol for its synthesis via a Grignard reaction, methods for its purification, and typical characterization data. The information is presented to aid researchers in the safe and efficient laboratory-scale preparation of this valuable chemical.

Compound Properties and Specifications

This compound is a solid at room temperature and must be handled under an inert, anhydrous atmosphere due to its reactivity with moisture.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1078-97-3 | [2][3] |

| Molecular Formula | C₁₀H₁₆Cl₂Si₂ | [3][4] |

| Molecular Weight | 263.31 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Melting Point | 130-133 °C | [3] |

| Boiling Point | 109-110 °C at 1 mmHg | [3] |

| InChI Key | COFLYCFUVHLITN-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the reaction of a di-Grignard reagent, formed from 1,4-dihalobenzene, with an appropriate chlorosilane. This section details the Grignard reaction pathway using 1,4-dibromobenzene and dimethyldichlorosilane.

Reaction Principle

The synthesis occurs in two primary stages. First, 1,4-dibromobenzene reacts with magnesium metal in an anhydrous ether solvent to form the 1,4-phenylenebis(magnesium bromide) di-Grignard reagent. Second, this highly reactive organometallic intermediate is treated with an excess of dimethyldichlorosilane. The Grignard reagent performs a nucleophilic attack on the silicon centers, displacing the chloride ions to form the desired carbon-silicon bonds.

Experimental Protocol

This protocol is a representative procedure and should be performed by trained personnel using appropriate safety precautions, including working in a fume hood and wearing personal protective equipment. All glassware must be flame-dried and cooled under an inert atmosphere before use.[5]

Reagents and Materials:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Magnesium Turnings | Mg | 24.31 | 5.35 g | 0.22 |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.91 | 23.6 g | 0.10 |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 129.06 | 51.6 g (48.2 mL) | 0.40 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | ~400 mL | - |

| Iodine (crystal) | I₂ | - | 1 small crystal | - |

| Saturated aq. NH₄Cl | - | - | ~150 mL | - |

| Diethyl Ether | (C₂H₅)₂O | - | ~150 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |

Procedure:

-

Grignard Reagent Formation:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Place the magnesium turnings (5.35 g) and a single crystal of iodine in the flask.[5]

-

In the dropping funnel, prepare a solution of 1,4-dibromobenzene (23.6 g) in 150 mL of anhydrous THF.

-

Add approximately 15-20 mL of the dibromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary. The disappearance of the iodine color and bubbling indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure the complete formation of the di-Grignard reagent. The solution will appear as a dark grey/brown suspension.

-

-

Silylation Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Prepare a solution of dimethyldichlorosilane (51.6 g) in 100 mL of anhydrous THF in the dropping funnel.

-

Add the dimethyldichlorosilane solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic; maintain the temperature below 10 °C throughout the addition.[5]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or overnight.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of 150 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether to help dissolve the product and facilitate phase separation.

-

Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of diethyl ether.

-

Combine all organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvents under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification

The crude product is a solid that can be purified by vacuum distillation or recrystallization. Due to the high melting point, vacuum distillation is often preferred to achieve high purity.

Vacuum Distillation Protocol

-

Set up a distillation apparatus for vacuum operation, including a short-path distillation head and appropriately sized collection flasks.

-

Transfer the crude product to the distillation flask.

-

Slowly apply vacuum, ensuring no bumping occurs. A vacuum of approximately 1 mmHg is required.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at 109-110 °C at 1 mmHg .[3]

-

The purified product will solidify in the receiving flask upon cooling.

Recrystallization

If distillation is not feasible, recrystallization can be attempted. A suitable solvent must be determined empirically.

-

Solvent Screening: Test the solubility of a small amount of crude product in various non-polar solvents (e.g., hexane, heptane, toluene) at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

-

Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |

| ¹H NMR | A singlet for the four equivalent aromatic protons (Ar-H) and a singlet for the twelve equivalent methyl protons (Si-CH₃). |

| ¹³C NMR | Signals corresponding to the methyl carbons and the aromatic carbons (two signals expected due to symmetry: one for the silyl-substituted carbons and one for the unsubstituted carbons). |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak and a characteristic fragmentation pattern, including isotopic peaks due to the presence of two chlorine and two silicon atoms. |

| FT-IR | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching of the benzene ring, and Si-Cl and Si-C bond vibrations. |

This guide provides a foundational protocol for the synthesis and purification of this compound. Researchers should adapt the procedure based on their specific laboratory conditions and scale, always prioritizing safety and adherence to best practices for handling reactive organometallic reagents and chlorosilanes.

References

Spectroscopic and Analytical Profile of 1,4-Bis(dimethylchlorosilyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,4-Bis(dimethylchlorosilyl)benzene, with the CAS number 1078-97-3, is a valuable bifunctional organosilicon compound. Its symmetric aromatic core functionalized with reactive dimethylchlorosilyl groups makes it a significant precursor in the synthesis of advanced polymers, cross-linking agents, and other specialized materials. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and for monitoring its reactions. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for their acquisition.

Due to the limited availability of public experimental spectra for this compound, the quantitative data presented in this guide are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for organosilicon molecules.

Molecular Structure

The structure of this compound consists of a central benzene ring substituted at the para positions with dimethylchlorosilyl groups.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Singlet | 4H | Aromatic protons (C₆H₄) |

| ~ 0.6 - 0.8 | Singlet | 12H | Methyl protons (Si-(CH₃)₂) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 138 - 140 | Aromatic C (ipso to Si) |

| ~ 133 - 135 | Aromatic C-H |

| ~ 3 - 5 | Methyl C (Si-CH₃) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2960 - 2980 | Medium | Methyl C-H stretch (asymmetric) |

| 2900 - 2920 | Weak | Methyl C-H stretch (symmetric) |

| 1400 - 1450 | Medium | Methyl C-H bend |

| 1250 - 1270 | Strong | Si-CH₃ symmetric bend |

| 1100 - 1130 | Strong | Aromatic C-H in-plane bend |

| 800 - 850 | Strong | Si-C stretch |

| 470 - 550 | Strong | Si-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 262/264/266 | Moderate | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |

| 247/249/251 | High | [M - CH₃]⁺ |

| 169/171 | High | [M - Si(CH₃)₂Cl]⁺ |

| 93/95 | Very High | [Si(CH₃)₂Cl]⁺ (Base Peak) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Given the reactivity of the chlorosilyl group, particularly its sensitivity to moisture, all sample handling and preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized workflow for acquiring NMR data for an air-sensitive compound like this compound is outlined below.

-

Sample Preparation: In a glovebox or under a continuous stream of inert gas, accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of anhydrous deuterated solvent (e.g., chloroform-d, benzene-d₆). The solvent should be freshly dried and stored over molecular sieves. Transfer the solution to a clean, dry NMR tube and seal with a secure cap.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

²⁹Si NMR (Optional): For more detailed structural information, a ²⁹Si NMR spectrum can be acquired. This often requires specialized pulse sequences (e.g., DEPT or INEPT) to enhance the signal of the low-gamma ²⁹Si nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Nujol Mull: In a dry environment, grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread a thin film of the mull between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Prepare a concentrated solution of the compound in a dry, IR-transparent solvent (e.g., carbon tetrachloride, chloroform). Place a drop of the solution between two salt plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the salt plates (and solvent, if used) and subtract it from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with a defined boiling point, direct insertion probe with heating might be suitable. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for this type of molecule and will induce fragmentation, providing structural information.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature for chlorine-containing fragments.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is predictive, it serves as a robust reference for researchers and professionals working with this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality analytical data, which is essential for ensuring the identity and purity of this important organosilicon intermediate. For definitive structural confirmation, comparison with an authenticated reference standard is always recommended.

An In-depth Technical Guide to the Hydrolysis Mechanism of 1,4-Bis(dimethylchlorosilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of 1,4-Bis(dimethylchlorosilyl)benzene, a critical step in the synthesis of advanced silphenylene-containing polymers and materials. This document details the core chemical principles, offers representative experimental protocols, presents quantitative data from analogous systems, and outlines the subsequent condensation reactions.

Core Reaction Mechanism: From Dichlorosilane to Disilanol

The hydrolysis of this compound is a fundamental process that converts the reactive chlorosilyl groups into hydroxyl groups, yielding 1,4-Bis(hydroxydimethylsilyl)benzene. This transformation proceeds via a nucleophilic substitution reaction at the silicon center.[1] The high reactivity of the silicon-chlorine bond makes this reaction vigorous and highly sensitive to moisture. The overall reaction is as follows:

Cl-Si(CH₃)₂-C₆H₄-Si(CH₃)₂-Cl + 2H₂O → HO-Si(CH₃)₂-C₆H₄-Si(CH₃)₂-OH + 2HCl

The mechanism of this hydrolysis can be catalyzed by either acid or base, each following a distinct pathway.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the hydrolysis is initiated by the protonation of a chlorine atom, which enhances its leaving group ability. This is followed by the nucleophilic attack of a water molecule on the silicon atom. The reaction proceeds through a series of proton transfer steps to regenerate the acid catalyst and yield the silanol product.

Figure 1: Acid-Catalyzed Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis Mechanism

In a basic medium, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the silicon atom. This forms a pentacoordinate silicon intermediate, which then expels the chloride ion. This process is generally faster than acid-catalyzed hydrolysis.

Figure 2: Base-Catalyzed Hydrolysis Mechanism.

Quantitative Data

| Parameter | Condition | Value (for analogous systems) | Reference |

| Hydrolysis Rate Constant (k) | Dichlorodimethylsilane in neutral aqueous solution | Rapid, qualitative observation | [2] |

| Activation Energy (Ea) | γ-Glycidoxypropyltrimethoxysilane hydrolysis | 68.4 kJ/mol (for epoxy ring opening side reaction) | [3] |

| Effect of pH | General alkoxysilanes | Rate minimum around pH 7, increases in acidic and basic conditions | |

| Effect of Solvent | Dichlorodimethylsilane | Solvents like dichloromethane are used to moderate the reaction | [2] |

| Product pKa | 1,4-Bis(hydroxydimethylsilyl)benzene | ~13.91 ± 0.53 | [] |

Note: The quantitative data presented above is for analogous compounds and should be used as a general guide. Experimental determination of kinetic parameters for this compound is recommended for specific applications.

Experimental Protocols

The following is a representative protocol for the hydrolysis of this compound, adapted from general procedures for dichlorosilane hydrolysis.

Materials

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow

Figure 3: Experimental Workflow for Hydrolysis.

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.

-

Dissolution: Dissolve this compound in anhydrous dichloromethane in the reaction flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Hydrolysis: Slowly add deionized water to the stirred solution via the dropping funnel. The reaction is exothermic and will produce HCl gas, which will be evolved. Maintain the temperature below 10°C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 1,4-Bis(hydroxydimethylsilyl)benzene.

-

Purification and Characterization: The product can be further purified by recrystallization. Characterize the product using NMR (¹H, ¹³C, ²⁹Si), FT-IR spectroscopy, and mass spectrometry.

Subsequent Condensation to Polysiloxanes

The hydrolysis product, 1,4-Bis(hydroxydimethylsilyl)benzene, is a key monomer for the synthesis of polysiloxanes containing silphenylene units.[1][5] These silanol groups are prone to undergo condensation reactions, either through self-condensation or with other silanols or alkoxysilanes, to form stable siloxane bonds (Si-O-Si). This polycondensation can be promoted by heat or catalysts and leads to the formation of linear or cyclic oligomers and high molecular weight polymers.

Figure 4: Polycondensation of 1,4-Bis(hydroxydimethylsilyl)benzene.

The incorporation of the rigid silphenylene unit into the flexible siloxane backbone imparts enhanced thermal stability and mechanical properties to the resulting polymers, making them suitable for high-performance applications.[5]

Conclusion

The hydrolysis of this compound is a fundamental and versatile reaction that provides access to the valuable disilanol monomer, 1,4-Bis(hydroxydimethylsilyl)benzene. Understanding the underlying acid- and base-catalyzed mechanisms is crucial for controlling the reaction and optimizing the yield and purity of the product. While specific kinetic data for this compound is sparse, the principles of dichlorosilane hydrolysis provide a solid framework for its study and application. The subsequent polycondensation of the disilanol opens avenues for the creation of advanced polysiloxane materials with tailored properties for a wide range of scientific and industrial applications.

References

An In-depth Technical Guide to the Solubility and Stability of 1,4-Bis(dimethylchlorosilyl)benzene in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,4-Bis(dimethylchlorosilyl)benzene, a versatile organosilicon compound. Understanding its behavior in common solvents is critical for its application in synthesis, materials science, and pharmaceutical development.

Core Properties of this compound

This compound, with the CAS number 1078-97-3, is a bifunctional organosilane featuring a central benzene ring substituted at the para positions with dimethylchlorosilyl groups.[1] This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of silicon-containing polymers and other advanced materials.[2][3]

| Property | Value | Reference |

| Molecular Formula | C10H16Cl2Si2 | [4][5] |

| Molecular Weight | 263.31 g/mol | [4][5] |

| Appearance | Solid | |

| Melting Point | 130-133 °C (lit.) | [1][4][6] |

| Boiling Point | 109-110 °C at 1 mm Hg (lit.) | [4][6] |

| Storage Temperature | Inert atmosphere, room temperature |

Stability and Reactivity

The stability of this compound is fundamentally dictated by the reactivity of the silicon-chlorine (Si-Cl) bond. This bond is susceptible to nucleophilic attack, particularly by protic species.

Hydrolysis

The most significant reaction affecting the stability of this compound in common solvents is hydrolysis. The Si-Cl bond readily reacts with water, even atmospheric moisture, to form the corresponding silanol, 1,4-bis(hydroxydimethylsilyl)benzene.[7] This reaction proceeds via a nucleophilic substitution mechanism at the silicon center.[7]

The presence of water or other protic solvents (e.g., alcohols) will lead to the degradation of this compound. Therefore, it is crucial to use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.

Solubility Profile

| Solvent Type | Examples | Compatibility & Solubility | Rationale |

| Aprotic, Non-polar | Toluene, Hexane, Benzene | Compatible / Soluble | "Like dissolves like" principle. These solvents will not react with the Si-Cl bond. |

| Aprotic, Polar | Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM) | Compatible / Soluble | These are common solvents for reactions involving chlorosilanes. Anhydrous conditions are essential. |

| Protic, Polar | Water, Alcohols (Methanol, Ethanol), Acetic Acid | Incompatible / Reactive | Rapidly reacts via hydrolysis or alcoholysis to form silanols or alkoxysilanes, respectively. |

| Protic, Non-polar | - | - | - |

| Aprotic with Trace Water | e.g., Technical grade THF | Caution Advised | Trace amounts of water can lead to gradual degradation of the compound. |

Experimental Protocols

General Protocol for Solubility Determination

This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.

Materials:

-

This compound

-

Anhydrous solvents of interest (e.g., THF, Toluene, Hexane)

-

Small, dry vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Inert atmosphere glove box or Schlenk line

Procedure:

-

Under an inert atmosphere, add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.

-

Add a measured volume of the anhydrous solvent (e.g., 1 mL) to the vial.

-

Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, repeat steps 1-3 with an increased amount of the solute until saturation is reached.

-

If a saturated solution is obtained, carefully filter the solution through a syringe filter to remove any undissolved solid.

-

The concentration of the solute in the filtrate can be determined by a suitable analytical method, such as evaporating the solvent and weighing the residue, or by spectroscopic techniques like NMR or GC by comparing with a standard curve.

Protocol for Stability Assessment using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the stability of this compound in a given solvent over time.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., CDCl3, Toluene-d8)

-

NMR tubes with caps

-

Internal standard (e.g., tetramethylsilane - TMS, or a non-reactive compound with a known concentration)

Procedure:

-

Prepare a stock solution of this compound in the chosen anhydrous deuterated solvent with a known concentration.

-

Add a known amount of an internal standard to the solution.

-

Transfer the solution to an NMR tube and seal it.

-

Acquire an initial ¹H NMR spectrum (Time = 0). Note the chemical shifts and integration values of the characteristic peaks of this compound and the internal standard.

-

Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).

-

Monitor the spectra for the appearance of new peaks, which would indicate degradation products (e.g., the corresponding silanol).

-

The stability can be quantified by comparing the integration of the starting material's peaks to the integration of the internal standard's peak over time. A decrease in the relative integration of the starting material indicates degradation.

Summary and Recommendations

This compound is a reactive compound that is highly susceptible to hydrolysis. For applications requiring its use in solution, the following recommendations are crucial:

-

Solvent Selection: Strictly use anhydrous, aprotic solvents such as toluene, hexane, THF, or dichloromethane.

-

Handling: Always handle the compound under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent exposure to moisture.

-

Storage: Store in a tightly sealed container under an inert atmosphere.

-

Stability Monitoring: For prolonged experiments or when using solvents that may contain trace impurities, it is advisable to monitor the stability of the compound, for instance by NMR spectroscopy.

By adhering to these guidelines, researchers, scientists, and drug development professionals can effectively utilize this compound in their work while ensuring the integrity and reactivity of this valuable synthetic building block.

References

Unraveling the Thermal Decomposition of 1,4-Bis(dimethylchlorosilyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(dimethylchlorosilyl)benzene is a crucial building block in the synthesis of advanced organosilicon polymers and materials. Its thermal stability and decomposition behavior are of paramount importance for defining its processing parameters and understanding the lifecycle of materials derived from it. This technical guide provides an in-depth analysis of the predicted thermal decomposition pathways of this compound. In the absence of direct experimental data for this specific compound in the public domain, this guide synthesizes information from the thermal degradation of analogous organochlorosilanes and silyl-substituted aromatic compounds. The proposed decomposition mechanisms, potential products, and the standard experimental methodology for their analysis, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), are detailed.

Introduction

Organosilicon compounds, particularly those containing aromatic moieties, are known for their enhanced thermal stability, making them suitable for high-performance applications. This compound serves as a key monomer in the production of polysilphenylenesiloxanes and other silicon-containing polymers. The thermal decomposition of this precursor is a critical aspect that influences the manufacturing processes of these polymers and the ultimate properties of the resulting materials. Understanding the fragmentation patterns and reaction mechanisms under thermal stress is essential for controlling material properties and ensuring product stability. This guide provides a predictive overview of the thermal decomposition of this compound based on established principles of organosilicon chemistry.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a series of complex reactions involving bond cleavage and rearrangement. Based on studies of similar organochlorosilanes and silyl-aromatic compounds, the primary decomposition pathways are likely to involve the homolytic cleavage of the silicon-carbon and silicon-chlorine bonds.

At elevated temperatures, the Si-C bond between the silicon atom and the benzene ring, and the Si-CH₃ bond are susceptible to cleavage, leading to the formation of highly reactive radical species. The Si-Cl bond is also a potential site for homolytic scission.

Key Predicted Decomposition Steps:

-

Initiation: The decomposition is likely initiated by the homolytic cleavage of the weakest bond in the molecule. The Si-C(aryl) and Si-C(methyl) bonds are primary candidates for initial scission, generating a variety of radical intermediates.

-

Propagation: The initial radicals can undergo a cascade of reactions, including hydrogen abstraction, radical-radical recombination, and fragmentation.

-

Secondary Reactions: The primary decomposition products can further react to form more stable, lower molecular weight compounds, as well as higher molecular weight oligomeric and polymeric residues.

The following diagram illustrates a plausible set of initial fragmentation pathways for this compound upon thermal decomposition.

Predicted Thermal Decomposition Products

While specific quantitative data for the thermal decomposition of this compound is not available, a qualitative prediction of the products can be made based on the fragmentation of analogous compounds. The analysis of these products would typically be performed using Py-GC/MS.

Table 1: Predicted Thermal Decomposition Products of this compound

| Product Category | Predicted Compounds | Origin |

| Volatile Silicon Compounds | Dimethylchlorosilane, Methyldichlorosilane, Trimethylchlorosilane, Dichlorodimethylsilane | Recombination and rearrangement of initial radical fragments. |

| Aromatic Fragments | Benzene, Toluene, Xylene, Chlorobenzene | Fragmentation of the benzene ring and subsequent reactions. |

| Silyl-Aromatic Fragments | Dimethylchlorosilylbenzene, Phenyl(dimethyl)silane | Incomplete fragmentation of the parent molecule. |

| Higher Molecular Weight Species | Polysilphenylenes, Chlorinated biphenyls, Oligomeric siloxanes (in the presence of oxygen) | Recombination of larger radical fragments. |

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is the standard and most powerful analytical technique for identifying the thermal decomposition products of non-volatile compounds like this compound. The following provides a detailed, generalized experimental protocol that would be employed for such an analysis.

4.1. Instrumentation

-

Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of rapid heating to a precise temperature (e.g., 500-1000 °C).

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile and semi-volatile organic and organosilicon compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer for the identification of the separated compounds based on their mass spectra.

4.2. Experimental Procedure

-

Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.

-

Pyrolysis: The sample cup is introduced into the pyrolyzer, which is then rapidly heated to the desired decomposition temperature in an inert atmosphere (e.g., helium). The pyrolysis is typically held at the set temperature for a short period (e.g., 10-30 seconds) to ensure complete decomposition.

-

Chromatographic Separation: The volatile decomposition products are swept from the pyrolyzer into the GC injector port by the carrier gas. The GC oven temperature is programmed to ramp up, separating the mixture of pyrolysis products based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting mass spectrum (a plot of ion abundance versus mass-to-charge ratio) is recorded for each component.

-

Data Analysis: The individual compounds are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by interpreting the fragmentation patterns. The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.

The following diagram illustrates the typical workflow for a Py-GC/MS experiment.

Conclusion

The Enigmatic Kinetics of 1,4-Bis(dimethylchlorosilyl)benzene: A Guide to its Anticipated Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts in Reactivity

The fundamental reaction pathway for 1,4-Bis(dimethylchlorosilyl)benzene with a nucleophile (Nu) involves the substitution of the chlorine atom on the silicon center. This reaction generally proceeds via a nucleophilic substitution mechanism at the silicon atom (S N@Si). The silicon-chlorine bond is highly polarized, rendering the silicon atom electrophilic and susceptible to attack by electron-rich species.

The reaction can be conceptually broken down into two successive steps, with the second step being influenced by the electronic effects of the first substitution.

General Reaction Scheme:

The reaction proceeds through a nucleophilic substitution at the silicon center, where the chlorine atom is replaced.[1]

Expected Reaction Kinetics with Common Nucleophiles

The rate of reaction of this compound is anticipated to be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Anticipated Qualitative Reactivity of this compound with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Expected Relative Rate | Key Considerations |

| Hard Nucleophiles | |||

| Hydroxides | NaOH, KOH | Very Fast | Leads to the formation of silanols and subsequently siloxanes through condensation. Highly exothermic. |

| Alkoxides | NaOCH₃, NaOC₂H₅ | Very Fast | Forms alkoxysilanes. Sensitive to steric hindrance on the alkoxide. |

| Soft Nucleophiles | |||

| Amines | RNH₂, R₂NH | Fast to Moderate | Rate is dependent on the basicity and steric bulk of the amine. Primary amines can undergo double substitution on the same silicon atom under certain conditions. |

| Thiols | RSH | Moderate | Generally slower than amines due to lower basicity. Often requires a base catalyst to deprotonate the thiol. |

| Neutral Nucleophiles | |||

| Water | H₂O | Moderate to Slow | Hydrolysis to form silanols. Can be acid or base catalyzed. The rate is significantly influenced by the presence of a proton or hydroxide source. |

| Alcohols | ROH | Slow | Alcoholysis to form alkoxysilanes. Typically requires elevated temperatures or a catalyst (e.g., a tertiary amine) to proceed at a practical rate. |

Experimental Protocols for Kinetic Analysis

While specific protocols for this compound are not detailed in the available literature, the following methodologies are standard for monitoring the kinetics of reactions involving chlorosilanes.

General Experimental Setup for Kinetic Monitoring

A typical kinetic experiment would involve dissolving this compound in an anhydrous solvent in a thermostatted reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated by the addition of the nucleophile. The progress of the reaction can be monitored by various techniques.

Analytical Techniques for Reaction Monitoring

-

Titration: The reaction often produces hydrochloric acid (HCl) as a byproduct when the nucleophile is neutral (e.g., water, alcohol). The rate of HCl evolution can be monitored by periodic titration with a standardized base.

-

Spectroscopy:

-

NMR Spectroscopy (¹H, ²⁹Si): Changes in the chemical shifts of the methyl protons on the silicon atom or the appearance of new silicon species can be monitored over time. This is a powerful technique for elucidating reaction mechanisms and identifying intermediates.

-

FTIR Spectroscopy: The disappearance of the Si-Cl bond absorbance and the appearance of new bands corresponding to the Si-Nucleophile bond can be tracked.

-

-

Chromatography (GC, HPLC): Aliquots of the reaction mixture can be quenched at specific time intervals and analyzed to determine the concentration of reactants, intermediates, and products.

Logical Workflow for a Kinetic Study

The following diagram illustrates a logical workflow for conducting a kinetic study on the reaction of this compound with a nucleophile.

Caption: Workflow for a kinetic study.

Signaling Pathway Analogy: The Electrophile-Nucleophile Interaction

The interaction between this compound (the electrophile) and a nucleophile can be conceptualized as a signaling pathway, where the approach of the nucleophile initiates a cascade of events leading to bond formation and cleavage.

References

The Expanding Chemical Toolbox of 1,4-Bis(dimethylchlorosilyl)benzene: A Guide to Novel Reactions and Advanced Material Synthesis

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the diverse and novel reactivity of 1,4-Bis(dimethylchlorosilyl)benzene, a versatile organosilicon compound. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, detailing the synthesis of advanced materials and complex molecular architectures. The guide provides a thorough examination of key reaction classes, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

This compound, a molecule featuring a central benzene ring flanked by two dimethylchlorosilyl groups, is a critical building block in the creation of specialized polymers and functional materials.[1][2] Its reactive chlorine atoms provide a gateway for a multitude of chemical transformations, enabling the precise engineering of materials with enhanced thermal stability, mechanical strength, and unique electronic or optical properties.[1] This guide explores several key areas of its application, including its role as a monomer and cross-linking agent in polymer science.[1]

Key Reaction Classes and Applications

This technical guide delves into the following reaction types, offering detailed insights into their execution and outcomes:

-

Polycondensation Reactions: this compound readily undergoes polycondensation with a variety of difunctional reagents, such as diols and diamines, to form high-performance polymers. These reactions are fundamental to the synthesis of polysiloxanes and other silicon-containing polymers. The resulting materials often exhibit exceptional thermal stability and desirable mechanical properties.

-

Reactions with Organometallic Reagents: The interaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, opens avenues for the formation of new silicon-carbon bonds. This allows for the introduction of a wide range of organic functionalities, leading to the synthesis of tailored molecules and materials with specific properties.

-

Synthesis of Advanced Materials: The guide highlights the use of this compound in the creation of novel materials, including silicon-containing poly(arylene ether)s and networked polysiloxanes. These materials are of significant interest for applications in high-temperature coatings, advanced composites, and specialized membranes.[1]

Data-Driven Insights and Practical Guidance

To facilitate research and development, this guide emphasizes clear and accessible data presentation. All quantitative data from cited experiments, such as reaction yields and product characterization, are summarized in structured tables for straightforward comparison and analysis.

Furthermore, detailed experimental protocols for key reactions are provided. These step-by-step methodologies offer practical guidance for reproducing and adapting the described syntheses in a laboratory setting.

Visualizing Complexity

To enhance understanding, the guide incorporates diagrams generated using the Graphviz DOT language. These visualizations illustrate signaling pathways, experimental workflows, and the logical relationships between reactants, intermediates, and products, offering a clear visual map of the chemical transformations.

Experimental Workflow: Polycondensation of 1,4-Bis(dimethylsilyl)benzene

Caption: Polycondensation of this compound with an aromatic diol.

Signaling Pathway: Reaction with Organometallic Reagents

Caption: Reaction of this compound with an organometallic reagent.

Experimental Protocols

1. Polycondensation of 1,4-Bis(dimethylsilyl)benzene with Dialkoxysilane [3][4]

This procedure details the synthesis of poly(silphenylene-siloxane) through dehydrocarbon polycondensation.

-

Materials: 1,4-bis(dimethylsilyl)benzene (BDSB), dialkoxysilane (e.g., dimethyldimethoxysilane), tris(pentafluorophenyl)borane (B(C6F5)3), toluene (anhydrous), methanol.

-

Procedure:

-

A dry 50 mL three-neck flask equipped with a magnetic stirrer, condenser, thermometer, and rubber septum seal is evacuated and filled with nitrogen.[3][4]

-

The flask is charged with toluene, BDSB (7 mmol), and B(C6F5)3.[3][4]

-

Dialkoxysilane (7 mmol) is added dropwise via a glass syringe over a period of 2 hours.[3][4]

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours to complete the polymerization.[3][4]

-

The reaction mixture is then poured into 100 mL of methanol to precipitate the polymer.[3][4]

-

The solvent is decanted, and the residual polymer is dissolved in methylene chloride.[4]

-

The polymer solution is filtered through anhydrous CaSO4, and the solvent is removed under vacuum to yield the final product.[3][4]

-

2. Synthesis of 1,4-Bis(dimethylhydroxysilyl)benzene [5]

This protocol describes the hydrolysis of the chloro-derivative to the corresponding silanol.

-

Materials: this compound, water.

-

Procedure:

-

This compound is reacted with water.

-

The reaction proceeds via a nucleophilic substitution at the silicon center, where the chlorine atom is replaced by a hydroxyl group.[5]

-

The resulting product, 1,4-bis(hydroxydimethylsilyl)benzene, is then isolated.

-

Quantitative Data Summary

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Dehydrocarbon Polycondensation | 1,4-Bis(dimethylsilyl)benzene, Dimethyldimethoxysilane | B(C6F5)3, Toluene | Poly(silphenylene-siloxane) | Not specified | [3][4] |

| Hydrolysis | This compound, Water | - | 1,4-Bis(dimethylhydroxysilyl)benzene | Not specified | [5] |

This technical guide aims to be a valuable asset for the scientific community, fostering further innovation and discovery in the field of organosilicon chemistry and materials science. By providing a centralized and detailed resource, it is anticipated that new applications for this compound will be uncovered, leading to the development of next-generation materials with tailored functionalities.

References

- 1. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [ccspublishing.org.cn]

- 4. cjps.org [cjps.org]

- 5. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Silphenylene-Siloxane Polymers using 1,4-Bis(dimethylchlorosilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of silphenylene-siloxane polymers, a class of materials with promising thermal stability and unique properties, starting from the precursor 1,4-Bis(dimethylchlorosilyl)benzene. The inherent properties of these polymers, such as their thermal resistance and hydrophobicity, make them interesting candidates for various applications, including as matrices in drug delivery systems.

Introduction

Silphenylene-siloxane polymers are hybrid materials that incorporate rigid phenylene groups into a flexible siloxane backbone. This unique combination of structural motifs imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and high refractive indices compared to conventional polydimethylsiloxanes (PDMS). The synthesis of these polymers can be readily achieved through the hydrolysis of this compound to form the key intermediate, 1,4-Bis(hydroxydimethylsilyl)benzene, which is then subjected to polycondensation. The properties of the final polymer can be tailored by controlling the reaction conditions and by introducing different functional groups. While silicones, in general, are widely used in drug delivery applications due to their biocompatibility and tunable release properties, the specific use of silphenylene-siloxane polymers in this field is an emerging area of research. Their unique thermal and mechanical properties could offer advantages in specialized drug delivery systems.

Synthetic Pathway Overview

The primary synthetic route involves a two-step process starting from this compound. The first step is the hydrolysis of the chlorosilane groups to form silanol groups. The resulting 1,4-Bis(hydroxydimethylsilyl)benzene is a stable, crystalline monomer that can be isolated and purified. The second step is the polycondensation of this di-silanol monomer to form the high molecular weight silphenylene-siloxane polymer.

Caption: General two-step synthesis of silphenylene-siloxane polymers.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 1,4-Bis(hydroxydimethylsilyl)benzene

This protocol describes the conversion of the dichlorosilane precursor to the key disilanol monomer. One common method involves the hydrolysis of the chloro-derivative with water[1].

Materials:

-

This compound

-

Diethyl ether (or other suitable organic solvent)

-

Water

-

Sodium bicarbonate (or other mild base)

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stirring bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add an excess of water to the stirred solution. The reaction is exothermic and will produce HCl gas, so proper ventilation is crucial.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl, followed by washing with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The resulting white solid is 1,4-Bis(hydroxydimethylsilyl)benzene. The product can be further purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.

Protocol 2: Polycondensation of 1,4-Bis(hydroxydimethylsilyl)benzene

This protocol details the polymerization of the disilanol monomer to form the silphenylene-siloxane polymer. Polycondensation of bis(dimethylhydroxysilyl) substituted aromatic compounds is a common route to poly(tetramethylsilarylenesiloxane) derivatives.[2]

Materials:

-

1,4-Bis(hydroxydimethylsilyl)benzene

-

Toluene (or other suitable high-boiling solvent)

-

Catalyst (e.g., 1,1,3,3-tetramethylguanidinium 2-ethylhexanoate, or other condensation catalysts)

-

Dean-Stark trap (optional, for azeotropic removal of water)

-

Condenser

-

Nitrogen or Argon inert atmosphere setup

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

Procedure:

-

To a round-bottom flask equipped with a condenser (and optionally a Dean-Stark trap), add 1,4-Bis(hydroxydimethylsilyl)benzene and toluene.

-

Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Heat the mixture to reflux with vigorous stirring to dissolve the monomer.

-

Add a catalytic amount of the condensation catalyst to the refluxing solution.

-

Continue refluxing for several hours (e.g., 12-24 hours) to drive the polycondensation reaction. Water produced during the reaction can be removed azeotropically if using a Dean-Stark trap.

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Caption: Workflow for the synthesis of silphenylene-siloxane polymers.

Characterization Data

The resulting silphenylene-siloxane polymers can be characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.

| Property | Technique | Typical Values for Poly(tetramethyl-p-silphenylenesiloxane) | Reference |

| Structure | |||

| ¹H NMR | Signals for Si-CH₃ and aromatic protons | [3][4] | |

| ²⁹Si NMR | Signals corresponding to the silphenylene units | [4] | |

| FT-IR | Characteristic peaks for Si-O-Si and aromatic C-H bonds | [3] | |

| Thermal Properties | |||

| Glass Transition Temp. (Tg) | DSC | -18 °C to 85 °C (depending on substituents) | [5] |

| Melting Temperature (Tm) | DSC | 98 °C to 178 °C | [3] |

| 5% Weight Loss Temp. (Td5) | TGA | > 500 °C | [4][5] |

Applications in Drug Development

While specific applications of silphenylene-siloxane polymers in drug delivery are still under investigation, their properties suggest potential advantages in several areas. Polysiloxanes are known for their use in controlled drug release systems.

-

Hydrophobicity and Drug Solubility: The hydrophobic nature of the siloxane backbone, combined with the potential for modification of the phenylene ring, could allow for the solubilization and controlled release of a variety of hydrophobic drug molecules. The presence of the aromatic ring may enhance interactions with aromatic drug molecules.

-

Thermal Stability for Specialized Processing: The high thermal stability of these polymers could be beneficial for drug formulation processes that require elevated temperatures, such as hot-melt extrusion.

-

Mechanical Properties for Device Fabrication: The rigid silphenylene units can improve the mechanical strength of the polymer matrix, which could be advantageous for the fabrication of implantable drug delivery devices or transdermal patches with specific mechanical requirements.

-

Biocompatibility: Silicones generally exhibit good biocompatibility. However, the biocompatibility of specific silphenylene-siloxane polymers would need to be thoroughly evaluated for any biomedical application.

Caption: Potential applications of silphenylene-siloxane polymers in drug delivery.

Further research is needed to fully explore the potential of silphenylene-siloxane polymers in drug development. Their unique combination of properties makes them a promising platform for the design of novel drug delivery systems.

References

Application Notes and Protocols for the Polycondensation of 1,4-Bis(dimethylchlorosilyl)benzene with Diols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the polycondensation of 1,4-bis(dimethylchlorosilyl)benzene with diols to synthesize polysilylethers. This class of polymers is of interest for its potential applications in advanced materials and drug delivery systems due to the introduction of a rigid phenylene group into a flexible siloxane-type backbone.

The reaction proceeds via a nucleophilic substitution at the silicon center, where the chlorine atoms of this compound are displaced by the hydroxyl groups of a diol. This process forms Si-O bonds and releases hydrogen chloride (HCl) as a byproduct. The HCl is typically neutralized by the addition of a tertiary amine base, which acts as an acid scavenger and drives the reaction to completion.

Data Presentation

| Diol | Catalyst | Temperature (°C) | Time (h) | Polymer Type | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Ethylene Glycol | Pd₂(dba)₃·CHCl₃ | 50 | 20 | Poly(silyl ether) | 5,600 | 1.46 |

| 1,3-Propanediol | Pd₂(dba)₃·CHCl₃ | 50 | 20 | Poly(silyl ether) | 6,100 | 1.51 |

| Catechol | Pd₂(dba)₃·CHCl₃ | 50 | 20 | Poly(silyl ether) | 4,200 | 1.48 |

| Hydroquinone | Pd₂(dba)₃·CHCl₃ | 50 | 20 | Poly(silyl ether) | 4,900 | 1.55 |

Data adapted from a study on the palladium-catalyzed polycondensation of 1,4-bis(dimethylsilyl)benzene with diols.[1]

Experimental Workflow

Caption: Experimental workflow for the polycondensation of this compound with diols.

Detailed Experimental Protocol

This protocol describes a general procedure for the polycondensation of this compound with a diol in a 1:1 molar ratio.

Materials:

-

This compound (CAS: 1078-97-3)

-

Diol (e.g., Bisphenol A, 1,4-butanediol, ethylene glycol)

-

Anhydrous Toluene

-

Anhydrous Pyridine (or another suitable tertiary amine, e.g., triethylamine)

-

Methanol

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask)

-

Magnetic stirrer and stir bar

-

Cannula or dropping funnel

Procedure:

-

Reaction Setup:

-

A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a condenser, a nitrogen/argon inlet, and a rubber septum, is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas.

-

-

Reagent Preparation:

-

In the reaction flask, dissolve the diol (e.g., 10.0 mmol) and anhydrous pyridine (22.0 mmol, 2.2 equivalents) in 100 mL of anhydrous toluene. Stir the mixture until all solids have dissolved.

-

In a separate dry flask, prepare a solution of this compound (10.0 mmol) in 50 mL of anhydrous toluene.

-

-

Polycondensation Reaction:

-

Cool the diol solution in an ice-water bath to 0-5 °C.

-

Slowly add the this compound solution to the stirred diol solution dropwise over a period of 1-2 hours using a dropping funnel or a cannula. The formation of a white precipitate (pyridine hydrochloride) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture at room temperature for 12-24 hours to ensure the completion of the polymerization.

-

-

Polymer Isolation and Purification:

-

After the reaction period, filter the mixture through a fritted glass funnel to remove the precipitated pyridine hydrochloride. Wash the precipitate with a small amount of anhydrous toluene to recover any entrapped polymer.

-

Combine the filtrate and the washings, and concentrate the solution to approximately one-third of its original volume using a rotary evaporator.

-

Pour the concentrated polymer solution slowly into a beaker containing a large excess of vigorously stirred methanol (e.g., 500 mL). The polymer will precipitate as a solid or a viscous oil.

-

Continue stirring for 30 minutes, then allow the precipitate to settle.

-

Decant the methanol and collect the polymer. Wash the polymer two more times by re-dissolving it in a minimal amount of toluene and precipitating it in methanol.

-

Collect the final polymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.

-

-

Characterization:

-

The molecular weight and polydispersity index (PDI) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

-

The structure of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR).

-

Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) can be analyzed by Differential Scanning Calorimetry (DSC).

-

References

Application Notes and Protocols: 1,4-Bis(dimethylchlorosilyl)benzene as a Crosslinking Agent for Silicone Elastomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(dimethylchlorosilyl)benzene is a highly effective crosslinking agent for the synthesis of specialized silicone elastomers. Its rigid aromatic core, when incorporated into the flexible siloxane backbone, imparts enhanced thermal stability and mechanical properties to the resulting material. The two reactive dimethylchlorosilyl groups allow for the formation of a durable, crosslinked network. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of high-performance silicone elastomers. The incorporation of the silphenylene unit from this compound can significantly increase the glass transition temperature, elasticity, and resistance to environmental degradation of the final polymer.[1]

The crosslinking reaction typically involves the condensation of this compound with hydroxyl-terminated polydimethylsiloxane (PDMS-OH). The reaction proceeds via the elimination of hydrogen chloride (HCl), which necessitates the use of an HCl scavenger, such as pyridine or triethylamine, to drive the reaction to completion and prevent side reactions.

Key Applications

The resulting silphenylene-siloxane elastomers are suitable for a variety of high-performance applications, including:

-

High-Temperature Coatings: The enhanced thermal stability makes these elastomers ideal for protective coatings in demanding environments.[1]

-

Advanced Composites: They can be used as a matrix material in advanced composites, providing both flexibility and heat resistance.[1]

-

Specialized Membranes: The unique chemical structure can be leveraged for the creation of selective membranes.[1]

-

Sealants and Adhesives: For applications requiring robust sealing or bonding at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of a Silphenylene-Siloxane Elastomer

This protocol details the crosslinking of α,ω-dihydroxypolydimethylsiloxane with this compound.

Materials:

-

α,ω-dihydroxypolydimethylsiloxane (PDMS-OH, viscosity and molecular weight to be chosen based on desired final properties)

-

This compound

-

Anhydrous Toluene (or other suitable inert solvent)

-

Pyridine (or other suitable HCl scavenger)

-

Methanol (for washing)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Preparation of the Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.

-

Dissolution of PDMS-OH: In the reaction flask, dissolve a known amount of α,ω-dihydroxypolydimethylsiloxane in anhydrous toluene. The concentration should be adjusted to maintain a manageable viscosity.

-

Addition of HCl Scavenger: Add a stoichiometric excess of pyridine to the PDMS-OH solution.

-

Preparation of Crosslinker Solution: In the dropping funnel, prepare a solution of this compound in anhydrous toluene. The molar ratio of PDMS-OH to the crosslinker will determine the crosslink density and thus the final properties of the elastomer. A 1:1 molar ratio of hydroxyl groups to chlorosilyl groups is a common starting point.

-

Crosslinking Reaction: Slowly add the this compound solution from the dropping funnel to the stirred PDMS-OH solution at room temperature.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until the desired viscosity is achieved, indicating the formation of the crosslinked network. The reaction progress can be monitored by the formation of pyridinium hydrochloride precipitate.

-

Casting and Curing: Pour the viscous solution into a mold of the desired shape. Allow the solvent to evaporate slowly in a fume hood, followed by further curing in an oven at a controlled temperature (e.g., 60-80 °C) to remove residual solvent and complete the crosslinking process.

-

Washing and Drying: Once cured, the elastomer can be removed from the mold and washed with methanol to remove any remaining impurities, such as pyridinium hydrochloride. Finally, dry the elastomer in a vacuum oven until a constant weight is achieved.

Data Presentation

The properties of the resulting silicone elastomer are highly dependent on the molecular weight of the initial PDMS-OH and the crosslink density. The following table summarizes typical properties that can be expected for a silphenylene-siloxane elastomer.

| Property | Typical Value | Test Method |

| Mechanical Properties | ||

| Tensile Strength (MPa) | 5 - 10 | ASTM D412 |

| Elongation at Break (%) | 100 - 300 | ASTM D412 |

| Shore A Hardness | 30 - 60 | ASTM D2240 |